molecular formula C20H25BrN2O4S B296811 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide

Numéro de catalogue B296811
Poids moléculaire: 469.4 g/mol
Clé InChI: TUZUWNRRUPSFPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide, also known as BMS-986142, is a novel small molecule inhibitor that is being developed for the treatment of autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that are involved in the signaling pathways of cytokines and growth factors.

Mécanisme D'action

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide works by selectively inhibiting the activity of JAK1, which is one of the four JAK enzymes that are involved in the signaling pathways of cytokines and growth factors. By blocking JAK1, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide can prevent the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are responsible for the transcription of genes that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide are mainly related to its inhibition of JAK1 signaling. By reducing the levels of pro-inflammatory cytokines, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide can alleviate the symptoms of autoimmune diseases, such as joint pain, skin lesions, and gastrointestinal inflammation. However, it may also have some off-target effects on other JAK enzymes, which can lead to adverse events, such as infections, anemia, and thrombocytopenia.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide in lab experiments include its high selectivity for JAK1, its ability to penetrate cell membranes and reach intracellular targets, and its well-characterized pharmacokinetic and pharmacodynamic properties. However, its limitations include its potential toxicity and off-target effects, its high cost and limited availability, and its dependence on the specific disease model and experimental conditions.

Orientations Futures

The future directions of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide research include the following:
1. Further optimization of its synthesis method to improve the yield, purity, and scalability of the product.
2. Evaluation of its efficacy and safety in larger and more diverse patient populations, including those with rare autoimmune diseases and comorbidities.
3. Investigation of its potential combination therapy with other immunosuppressive agents, such as corticosteroids, biologics, and small molecule inhibitors.
4. Development of biomarkers that can predict the response and toxicity of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide in individual patients.
5. Exploration of its therapeutic potential in other indications, such as cancer, fibrosis, and neuroinflammation.
In conclusion, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide is a promising JAK1 inhibitor that has shown potential for the treatment of autoimmune diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its clinical use.

Méthodes De Synthèse

The synthesis method of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide involves several steps, including the reaction of 3-bromoaniline with p-toluenesulfonyl chloride to form 3-bromo-N-(p-toluenesulfonyl)aniline, which is then reacted with N-(3-ethoxypropyl)acetamide in the presence of a base to obtain the final product. The purity and yield of the product can be improved by using different solvents, temperatures, and reaction times.

Applications De Recherche Scientifique

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has shown promising results in reducing the levels of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and improving the symptoms and disease activity in animal models and human patients.

Propriétés

Formule moléculaire

C20H25BrN2O4S

Poids moléculaire

469.4 g/mol

Nom IUPAC

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C20H25BrN2O4S/c1-3-27-13-5-12-22-20(24)15-23(18-7-4-6-17(21)14-18)28(25,26)19-10-8-16(2)9-11-19/h4,6-11,14H,3,5,12-13,15H2,1-2H3,(H,22,24)

Clé InChI

TUZUWNRRUPSFPV-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C

SMILES canonique

CCOCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.